molecular formula C9H9NO2 B1610965 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one CAS No. 3693-08-1

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one

Cat. No. B1610965
CAS RN: 3693-08-1
M. Wt: 163.17 g/mol
InChI Key: PBQINQSJWPGZAX-UHFFFAOYSA-N
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Description

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is a novel heterocyclic compound that has been studied extensively in recent years. It has been found to have a wide range of applications in both organic and medicinal chemistry. This compound has been used as a building block for the synthesis of a variety of heterocyclic compounds, as well as for the development of new drug molecules. In addition, 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one has been found to have potential as a therapeutic agent for a variety of diseases.

Scientific Research Applications

Synthesis of Benzo-fused N-heterocycles

The compound serves as a precursor in the synthesis of novel benzo-fused N-heterocycles. These heterocycles have diverse applications, ranging from pharmaceuticals to materials science . The process involves N-arylation reactions followed by chemo- and regio-selective intramolecular lactonization or acylation, yielding compounds with potential therapeutic properties.

Progesterone Receptor Modulators

“1,5-Dihydro-benzo[e][1,4]oxazepin-2-one” derivatives have been identified as nonsteroidal modulators of the progesterone receptor . These compounds show promise as diagnostic agents and could lead to the development of new treatments for conditions sensitive to progesterone, such as certain cancers and reproductive disorders.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are being investigated for their potential application in OLED technology. The focus is on designing electrochemically stable, multi-colored dopants to enhance the performance and color range of OLED displays .

Anti-Cancer Agents

Preliminary studies have shown that certain derivatives can induce differentiation of acute myeloid leukemia (AML) cells in vitro . This suggests a potential application in developing new anti-cancer therapies that could complement or replace traditional cytotoxic chemotherapy.

Asymmetric Synthesis

The compound has been used as a reagent in the oxidation of β-unsaturated ketones to form asymmetric products . Asymmetric synthesis is crucial in the production of chiral drugs, which can have significantly different biological activities depending on their chirality.

Phenotypic Screening for AML

It has been utilized in phenotypic screening to identify small molecules that stimulate differentiation in various AML cell lines. This approach could lead to the discovery of new therapeutic agents for treating AML .

Synthesis of Benzoxazepine Derivatives

A novel synthetic method using “1,5-Dihydro-benzo[e][1,4]oxazepin-2-one” allows access to rare classes of benzoxazepine derivatives. These compounds have potential applications in medicinal chemistry and drug discovery .

Chemical Research and Development

Lastly, this compound is a valuable reagent in chemical R&D for synthesizing a range of complex molecules. Its versatility in reactions makes it a useful tool in the development of new chemical entities for various applications .

properties

IUPAC Name

1,5-dihydro-4,1-benzoxazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9-6-12-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQINQSJWPGZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579143
Record name 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one

CAS RN

3693-08-1
Record name 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1 g o-amino-benzyloxy acetic acid and 1.1 g dicyclohexyl carbodiimide were stirred in 15 ml refluxing methanol for 8 hours. The mixture was evaporated, and the residue was stirred with 50 ml acetone and filtered, whereafter the filtrate was evaporated to give the title compound. M.p. 160°-165° C.
Name
o-amino-benzyloxy acetic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2-chloro-N-(2-hydroxymethyl-phenyl)acetamide (7.0 g, 35 mmol) in isopropyl alcohol (100 mL) was added 50% w/w sodium hydroxide aqueous solution (4 mL, 50 mmol). The mixture was stirred at rt overnight. The mixture was extracted with DCM (50 mL×2). The resulting solution was then washed with brine (50 mL×2) and dried over MgSO4. The solvent was evaporated to afford 1,5-dihydro-4,1-benzoxazepin-2-one as a brown solid in 65% yield (3.7 g). MS: 163.0 (M+H)+; tR=1.56 min (method 1).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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